Pentadecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Pentadecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a pentadecyl chain, a methoxyphenyl group, and a dioxoisoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by the reaction with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which undergoes further cyclization and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the dioxoisoindoline core can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce a dihydroxy compound.
Scientific Research Applications
Pentadecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pentadecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Pentadecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other isoindoline derivatives, such as:
2-(4-Methoxyphenyl)benzo[d]thiazole: This compound has a similar methoxyphenyl group but differs in the core structure, which is a benzo[d]thiazole instead of a dioxoisoindoline.
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside: This compound contains a methoxyphenyl group and a sugar ring, making it structurally different but functionally similar in some biological applications.
Properties
Molecular Formula |
C31H41NO5 |
---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
pentadecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C31H41NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-37-31(35)24-16-21-27-28(23-24)30(34)32(29(27)33)25-17-19-26(36-2)20-18-25/h16-21,23H,3-15,22H2,1-2H3 |
InChI Key |
LFHGYSVZKIXVNE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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